Cyclobenzaprine Hydrochloride: A Comprehensive Physicochemical Profile for Research Applications
Cyclobenzaprine Hydrochloride: A Comprehensive Physicochemical Profile for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine hydrochloride, a centrally acting skeletal muscle relaxant, is a well-established therapeutic agent for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Its structural similarity to tricyclic antidepressants underpins its unique pharmacological profile. For researchers and pharmaceutical scientists, a thorough understanding of its physicochemical properties is paramount for the development of novel formulations, analytical method validation, and further investigation into its mechanism of action. This technical guide provides a detailed overview of the core physicochemical characteristics of cyclobenzaprine hydrochloride, complete with experimental protocols and visual representations of its signaling pathways and experimental workflows.
Core Physicochemical Properties
Cyclobenzaprine hydrochloride is a white, crystalline tricyclic amine salt.[1][2][3] The quantitative physicochemical data are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of Cyclobenzaprine Hydrochloride
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁N·HCl | [1][2][3] |
| Molecular Weight | 311.9 g/mol | [1][2][3] |
| Appearance | White, crystalline powder | [1][2][3] |
| Melting Point | 217 °C | [1][2][3] |
| pKa | 8.47 at 25 °C | [1][2][3] |
| Predicted logP | 4.61 |
Table 2: Solubility Profile of Cyclobenzaprine Hydrochloride
| Solvent | Solubility | References |
| Water | Freely soluble | [1][2][3] |
| Alcohol | Freely soluble | [1][2][3] |
| Methanol | Freely soluble | |
| Isopropanol | Sparingly soluble | [1][2][3] |
| Hydrocarbon Solvents | Insoluble | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of cyclobenzaprine hydrochloride.
Table 3: Key Spectroscopic Data for Cyclobenzaprine Hydrochloride
| Technique | Key Peaks/Wavelengths | References |
| UV-Vis (in Methanol) | λmax at approximately 290 nm | |
| Infrared (IR) | Characteristic peaks at 3010 cm⁻¹ (Ar. C-H stretch), 2954 cm⁻¹ (Ali. C-H stretch), 1645 cm⁻¹ (Ali. C=C stretch), 1481 cm⁻¹ (Ar. C=C stretch), and 1247 cm⁻¹ (C-N stretch) | |
| ¹H NMR | A spectrum is available; however, detailed peak assignments require further analysis. | |
| ¹³C NMR | Predicted spectra are available, but experimental data with assignments are not readily published. |
Mechanism of Action and Signaling Pathway
Cyclobenzaprine hydrochloride exerts its muscle relaxant effects primarily within the central nervous system (CNS), specifically at the brain stem, rather than directly on skeletal muscle or at the neuromuscular junction.[1][4] The net effect is a reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems.[1] Evidence also suggests that it may act as a 5-HT2 receptor antagonist.[5]
Caption: Proposed CNS signaling pathway for cyclobenzaprine hydrochloride.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of cyclobenzaprine hydrochloride. These represent standard, widely accepted experimental procedures.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid cyclobenzaprine hydrochloride transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry cyclobenzaprine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the end of melting. The range between these two temperatures is the melting range.
-
Caption: Experimental workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of cyclobenzaprine hydrochloride in a specific solvent.
Methodology:
-
Preparation: An excess amount of cyclobenzaprine hydrochloride is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of cyclobenzaprine hydrochloride in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of cyclobenzaprine hydrochloride.
Methodology:
-
Sample Preparation: A precise amount of cyclobenzaprine hydrochloride is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
This technical guide provides a consolidated resource on the essential physicochemical properties of cyclobenzaprine hydrochloride for research and development purposes. The tabulated data, detailed experimental protocols, and visual diagrams offer a comprehensive foundation for scientists working with this important pharmaceutical compound. A thorough understanding of these properties is critical for ensuring the quality, efficacy, and safety of existing and future formulations containing cyclobenzaprine hydrochloride.
